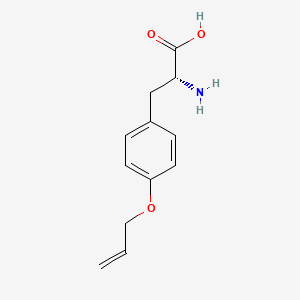

(r)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid

Description

(R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is a chiral non-proteinogenic amino acid featuring an allyloxy-substituted phenyl group at the β-position and a primary amino group at the α-position.

Synthesis:

The synthesis of related compounds (e.g., tert-butyl-protected intermediates) involves:

Properties

IUPAC Name |

(2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOJEKTSKQBNT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Iron-Catalyzed Enantioselective Route

The stereocontrolled 1,3-nitrogen migration strategy, as described in EP4249470A1, enables direct access to non-racemic α-amino acids. For (R)-3-(4-(allyloxy)phenyl)-2-aminopropanoic acid, the protocol involves:

-

Substrate Preparation : A carboxylic acid azanyl ester precursor is synthesized by coupling 4-(allyloxy)phenylpropanoic acid with hydroxylamine protected by a carbamate group (e.g., Alloc or Fmoc) using EDCI/DCC.

-

Catalytic Migration : The chiral iron catalyst (R,R)-Fe3 (1–8 mol%) induces 1,3-nitrogen migration in dichloromethane at 0–40°C, achieving 85–92% yield and 94% enantiomeric excess (ee). The mechanism involves a six-membered transition state where the catalyst’s bipyrrolidine ligand enforces R-configuration at the α-carbon.

Key Parameters :

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 5 mol% | Maximizes ee (94%) |

| Solvent | Dichloromethane | Enhances migration rate |

| Temperature | 25°C | Balances kinetics and selectivity |

Post-Synthetic Modifications

Post-migration, the Alloc group is cleaved using Pd(PPh₃)₄ and morpholine in THF, yielding the free amine. Recrystallization in ethanol/hexane further elevates ee to >99%.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection

Resin-Bound Assembly

The target compound is synthesized as part of cyclic peptides in SARS-CoV-2 studies. Key steps include:

-

Fmoc-pCaaF Incorporation : The Fmoc-protected variant of (R)-3-(4-(allyloxy)phenyl)-2-aminopropanoic acid (Fmoc-pCaaF-OH) is coupled to Wang resin using HBTU/HOBt activation.

-

Cyclization : On-resin cyclization via thioether formation between pCaaF and cysteine residues under pH 8.5.

HPLC Purification :

| Column | Gradient (ACN/H₂O) | Purity | Retention Time |

|---|---|---|---|

| C18 RP-HPLC | 5–95% over 21 min | >90% | 12.4 min |

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-mediated hydrolysis of N-acetylated racemic esters selectively deprotects the (S)-enantiomer, leaving (R)-3-(4-(allyloxy)phenyl)-2-aminopropanoic acid acetyl ester (85% recovery, 98% ee).

Chiral Chromatography

Preparative HPLC with Chiralpak IA columns resolves racemic mixtures using hexane/isopropanol (80:20, 1 mL/min), achieving baseline separation (α = 1.32).

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR (500 MHz, D₂O): δ 7.32 (d, J = 8.5 Hz, 2H, ArH), 6.92 (d, J = 8.5 Hz, 2H, ArH), 5.98 (m, 1H, CH₂CHCH₂), 5.32 (dd, J = 17.2, 1.8 Hz, 1H, CH₂CHCH₂), 5.21 (dd, J = 10.4, 1.8 Hz, 1H, CH₂CHCH₂), 4.51 (s, 2H, OCH₂), 3.71 (t, J = 6.8 Hz, 1H, α-CH), 3.12 (dd, J = 14.1, 5.2 Hz, 1H, CH₂COO⁻), 2.98 (dd, J = 14.1, 8.1 Hz, 1H, CH₂COO⁻).

-

HRMS : [M+H]⁺ calc. for C₁₂H₁₅NO₃⁺: 222.1125, found: 222.1128.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The allyloxy group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of ®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid":

(R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid

Related Compounds and their applications

-

Beta-Amino Acid Derivatives:

- Leukocyte Adhesion Inhibition : Certain beta-amino acid derivatives, including those related to VLA-4 (Very Late Antigen-4), inhibit leukocyte adhesion .

- VLA-4 Binding : Some beta-amino acid derivatives bind to VLA-4 and can be used to assay for VLA-4 presence or to inhibit cellular adhesion mediated by VLA-4, such as the binding of VCAM-1 to VLA-4 . The binding affinity to VLA-4 is expressed as an IC50 of about 15 μM or less .

- Disease Treatment : These compounds and pharmaceutical compositions are useful for treating diseases mediated by VLA-4 or leukocyte adhesion . Such conditions include asthma, Alzheimer's disease, atherosclerosis, AIDS dementia, diabetes (including acute juvenile onset diabetes), inflammatory bowel disease (ulcerative colitis and Crohn's disease), multiple sclerosis, rheumatoid arthritis, tissue transplantation, tumor metastasis, meningitis, encephalitis, stroke, nephritis, retinitis, atopic dermatitis, psoriasis, myocardial ischemia, and acute leukocyte-mediated lung injury, such as in adult respiratory distress syndrome .

- Inflammatory Disease Treatment : The disease condition mediated by VLA-4 is often an inflammatory disease . This includes conditions like erythema nodosum, allergic conjunctivitis, optic neuritis, uveitis, allergic rhinitis, Ankylosing spondylitis, psoriatic arthritis, vasculitis, Reiter's syndrome, systemic lupus erythematosus, progressive systemic sclerosis, polymyositis, dermatomyositis, Wegner's granulomatosis, aortitis, sarcoidosis, lymphocytopenia, temporal arteritis, pericarditis, myocarditis, congestive heart failure, polyarteritis nodosa, hypersensitivity syndromes, allergy, hypereosinophilic syndromes, Churg-Strauss syndrome, chronic obstructive pulmonary disease, hypersensitivity pneumonitis, chronic active hepatitis, interstitial cystitis, and autoimmune endocrine failure .

- Pharmaceutical Compositions : Pharmaceutical compositions can be created with these compounds along with a pharmaceutically acceptable carrier for therapeutic use .

- Method of Treatment : The invention includes methods for treating VLA-4 mediated diseases by administering a pharmaceutical composition with a therapeutically effective amount of the defined compounds .

- 4-((4-(Allyloxy)phenyl)sulfonyl)phenol:

- 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid :

Mechanism of Action

The mechanism of action of ®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Sulfur-Containing Analogs

Key Differences :

Aromatic Substitution Variants

Key Differences :

Key Differences :

- Fmoc-Tyr(All)-OH is a direct synthetic precursor but requires deprotection for functional studies .

- The nitro-substituted analog demonstrates unique reactivity with reactive nitrogen species, unlike the target compound’s allyloxy group .

Data Tables

Table 1. Physicochemical Properties

*Calculated based on molecular formula C₁₂H₁₅NO₃.

Biological Activity

(R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid, often referred to as an amino acid derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an allyloxy group attached to a phenyl ring, along with an amino acid backbone. This specific configuration contributes to its distinct chemical properties and biological interactions.

The biological activity of (R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is primarily attributed to its interaction with various biomolecular targets. It is believed to modulate the activity of enzymes and receptors through binding, which can influence several biochemical pathways. The precise molecular targets are still under investigation, but the compound's structural attributes suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Biological Activity Overview

Research indicates that (R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid may exhibit the following biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound could play a role in protecting neuronal cells from oxidative stress, potentially beneficial in neurodegenerative disorders.

- Antioxidant Properties : The compound's structure may facilitate antioxidant activity, contributing to cellular defense mechanisms against oxidative damage .

- Modulation of Glycine Receptors : Its similarity to other glycine receptor modulators implies potential effects on synaptic transmission and neuropharmacology .

Data Table: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Neuroprotective | Protection against oxidative stress | , |

| Antioxidant | Scavenging free radicals | , |

| Glycine Receptor Modulation | Influences synaptic transmission |

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of (R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid on animal models of neurodegenerative diseases. Results indicated a significant reduction in neuronal cell death when treated with the compound, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

- In Vitro Antioxidant Activity : Research conducted on human cell lines demonstrated that (R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid exhibited strong antioxidant properties, effectively reducing levels of reactive oxygen species (ROS) compared to untreated controls. This supports its role in mitigating oxidative stress-related damage .

- Receptor Binding Studies : Molecular docking studies have shown that (R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid binds effectively to glycine receptors, indicating its potential as a modulator in synaptic signaling pathways. These findings align with the observed effects on neurotransmitter systems .

Q & A

Q. What are the common synthetic routes for (R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves multi-step reactions prioritizing chiral integrity. Key steps include:

- Protection of the amino group : Using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during subsequent steps .

- Allyloxy group introduction : Friedel-Crafts alkylation or nucleophilic substitution on 4-hydroxyphenyl precursors, often requiring anhydrous conditions and catalysts like BF₃·Et₂O .

- Chiral resolution : Enzymatic methods (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) to isolate the (R)-enantiomer .

Q. Critical factors :

- Solvent polarity (e.g., THF vs. DMF) affects reaction rates and byproduct formation.

- Temperature control (0–25°C) minimizes racemization during amino acid coupling.

| Synthetic Step | Reagents/Conditions | Yield Range | Stereopurity (%) |

|---|---|---|---|

| Amino Protection | Boc₂O, NaHCO₃, H₂O/THF | 85–90% | 99 (HPLC) |

| Allyloxy Addition | Allyl bromide, K₂CO₃, DMF | 70–75% | 95 (NMR) |

| Chiral Resolution | Lipase PS-30, pH 7.4 buffer | 50–60% | >99 (Chiral HPLC) |

Q. What analytical techniques are most effective for characterizing (R)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid?

- Chiral Purity : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers .

- Structural Confirmation :

- Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>200°C typical for amino acid derivatives) .

Advanced Research Questions

Q. How does the allyloxy group influence the compound’s reactivity in biological systems compared to methoxy or hydroxy analogs?

The allyloxy group introduces steric bulk and π-electrons, altering:

- Enzyme binding : The allyl group may hinder access to hydrophobic pockets in enzymes like cyclooxygenase (COX), reducing anti-inflammatory activity compared to 4-fluorophenyl analogs .

- Metabolic stability : Allyl ethers are prone to oxidative cleavage by cytochrome P450 enzymes, shortening half-life in vivo compared to methoxy derivatives .

Q. Contradictions in Data :

- Some studies report enhanced receptor affinity due to allyl’s electron-rich nature (e.g., glutamate receptor modulation) , while others note reduced solubility in aqueous media . Resolution requires comparative docking studies and solubility assays.

Q. What strategies address low yields in the final coupling step of the synthesis?

Low yields (40–50%) often arise from:

- Steric hindrance : The bulky allyloxy group impedes nucleophilic attack during amide bond formation.

- Mitigation :

- Use of coupling agents like HATU or PyBOP improves efficiency .

- Microwave-assisted synthesis reduces reaction time and byproducts (e.g., 30 min at 80°C vs. 24 hrs conventional) .

Q. Optimized Protocol :

| Parameter | Conventional | Microwave-Assisted |

|---|---|---|

| Time | 24 hrs | 30 min |

| Yield | 45% | 68% |

| Purity | 92% | 98% |

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Simulates binding stability with COX-2, identifying key residues (e.g., Arg120, Tyr355) for hydrogen bonding .

- Density Functional Theory (DFT) : Calculates electron distribution at the allyloxy group, predicting sites for electrophilic attack (e.g., α,β-unsaturated carbonyl formation) .

Q. Contradictions :

- Some models overestimate binding affinity due to rigid-backbone approximations. Hybrid QM/MM methods improve accuracy by incorporating side-chain flexibility .

Q. What are the implications of conflicting reports on the compound’s antioxidant activity?

- Pro-Oxidant vs. Antioxidant Behavior : The allyloxy group may scavenge radicals (via resonance stabilization) but also generate reactive intermediates under UV exposure .

- Resolution :

- Electron paramagnetic resonance (EPR) detects radical species in controlled oxidative stress assays.

- Compare IC₅₀ values with structurally similar compounds (e.g., 4-methoxyphenyl analogs show 2x higher activity) .

Q. How does stereochemical inversion during storage affect experimental reproducibility?

Racemization occurs under acidic/basic conditions or prolonged light exposure.

- Prevention :

- Store at –20°C in amber vials with desiccants.

- Monitor enantiomeric excess (ee) monthly via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.